molecular formula C8H7ClFNO2 B14853651 Methyl 2-(chloromethyl)-6-fluoroisonicotinate

Methyl 2-(chloromethyl)-6-fluoroisonicotinate

Cat. No.: B14853651
M. Wt: 203.60 g/mol
InChI Key: AIFDIVFBHMUSCH-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-6-fluoroisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the isonicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-6-fluoroisonicotinate typically involves the chloromethylation of methyl 6-fluoroisonicotinate. One common method includes the reaction of methyl 6-fluoroisonicotinate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-6-fluoroisonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms.

Scientific Research Applications

Methyl 2-(chloromethyl)-6-fluoroisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-6-fluoroisonicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chloromethyl)-isonicotinate: Similar structure but lacks the fluorine atom.

    Methyl 6-fluoroisonicotinate: Similar structure but lacks the chloromethyl group.

    Methyl 2-(bromomethyl)-6-fluoroisonicotinate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

Methyl 2-(chloromethyl)-6-fluoroisonicotinate is unique due to the presence of both the chloromethyl and fluorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-fluoropyridine-4-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3

InChI Key

AIFDIVFBHMUSCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)F)CCl

Origin of Product

United States

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